REACTION_SMILES
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[CH2:14]1[O:15][CH2:16][CH2:17][CH2:18]1.[CH3:1][C:2]([C:3](=[O:4])[NH2:5])([CH3:6])[NH:7][c:8]1[cH:9][cH:10][cH:11][cH:12][cH:13]1>>[CH3:1][C:2]([CH2:3][NH2:5])([CH3:6])[NH:7][c:8]1[cH:9][cH:10][cH:11][cH:12][cH:13]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(Nc1ccccc1)C(N)=O
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Name
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Type
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product
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Smiles
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CC(C)(CN)Nc1ccccc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |